N-Chloro-N-[2-chloro-4-(trimethylsilyl)but-3-yn-1-yl]benzenesulfonamide
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Overview
Description
N-Chloro-N-[2-chloro-4-(trimethylsilyl)but-3-yn-1-yl]benzenesulfonamide is a complex organic compound with a unique structure that includes both chloro and trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Chloro-N-[2-chloro-4-(trimethylsilyl)but-3-yn-1-yl]benzenesulfonamide typically involves multiple steps. One common method includes the reaction of benzenesulfonamide with a chloroalkyne in the presence of a base, followed by chlorination and silylation reactions. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of catalysts and advanced purification techniques would be essential to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
N-Chloro-N-[2-chloro-4-(trimethylsilyl)but-3-yn-1-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chloro and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
N-Chloro-N-[2-chloro-4-(trimethylsilyl)but-3-yn-1-yl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in biochemical studies to investigate the effects of chloro and silyl groups on biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Chloro-N-[2-chloro-4-(trimethylsilyl)but-3-yn-1-yl]benzenesulfonamide involves its interaction with molecular targets through its functional groups. The chloro and silyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include nucleophilic substitution, electrophilic addition, and other organic reactions.
Comparison with Similar Compounds
Similar Compounds
N-Chloro-N-[2-chloro-4-(trimethylsilyl)but-3-yn-1-yl]benzenesulfonamide: Unique due to its specific combination of chloro and silyl groups.
This compound: Similar in structure but may have different functional groups or substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique reactivity and potential applications. The presence of both chloro and silyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
89660-40-2 |
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Molecular Formula |
C13H17Cl2NO2SSi |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
N-chloro-N-(2-chloro-4-trimethylsilylbut-3-ynyl)benzenesulfonamide |
InChI |
InChI=1S/C13H17Cl2NO2SSi/c1-20(2,3)10-9-12(14)11-16(15)19(17,18)13-7-5-4-6-8-13/h4-8,12H,11H2,1-3H3 |
InChI Key |
WKBUHAOGDTVJEF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC(CN(S(=O)(=O)C1=CC=CC=C1)Cl)Cl |
Origin of Product |
United States |
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